molecular formula C6H7ClFNO B579377 4-Amino-3-fluorophenol hydrochloride CAS No. 18266-53-0

4-Amino-3-fluorophenol hydrochloride

Cat. No. B579377
CAS RN: 18266-53-0
M. Wt: 163.576
InChI Key: BUNOVSISSBLYTC-UHFFFAOYSA-N
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Description

4-Amino-3-fluorophenol hydrochloride (CAS#:18266-53-0) is a chemical compound . It is also known as 2-Fluoro-4-hydroxyaniline, HCl .


Synthesis Analysis

A practical synthetic route to regorafenib, in which the target compound was obtained via a 10-step synthesis starting from 2-picolinic acid, 4-chloro-3- (trifluoromethyl)aniline, and 3-fluorophenol, is reported .


Molecular Structure Analysis

The molecular formula of this compound is C6H7ClFNO . The molecular weight is 163.58 g/mol .

Scientific Research Applications

Synthesis of Biologically Active Molecules

4-Amino-3-fluorophenol hydrochloride serves as a precursor in the synthesis of various biologically active compounds. The fluorophenyl group, recognized for its pharmacophoric properties, contributes to the antibacterial activity of synthesized molecules. In a study, derivatives were prepared through condensation with benzoic acid variants, demonstrating significant antibacterial activities at low concentrations (Holla, Bhat, & Shetty, 2003).

Electrophilic Amination

The compound undergoes electrophilic amination, a process that can involve the complete removal of the fluorine atom, providing a pathway to synthesize new chemical entities. This process has implications for designing compounds with specific functional groups for further chemical modifications (Bombek, Požgan, Kočevar, & Polanc, 2004).

Radiopharmaceutical Synthesis

This compound contributes to the synthesis of radiopharmaceuticals, such as no-carrier-added (n.c.a.) [18F]fluorophenol, which is a crucial synthon for developing complex radiopharmaceuticals. The synthesis process, involving nucleophilic labelling from [18F]fluoride, highlights its utility in creating diagnostic agents (Ross, Ermert, & Coenen, 2011).

Molecular Geometry and Chemical Reactivity Studies

Research into the chemical structure and reactivity of compounds derived from this compound includes theoretical and experimental analyses of molecular geometry, vibrational frequencies, and electronic properties. Such studies provide insights into the chemical behavior of fluorophenols and their derivatives, aiding in the development of new materials and drugs (Satheeshkumar, Sayın, Kaminsky, & Jayarampillai Rajendra Prasad, 2017).

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a green chemistry approach to synthesizing enantiomers of β-fluorophenyl-substituted β-amino acids. Using lipase catalysis, researchers have developed efficient synthesis pathways for these compounds, which are valuable in drug development and synthesis of biologically active molecules (Shahmohammadi, Fülöp, & Forró, 2020).

Optical Sensing and Bio-imaging

The compound's derivatives have been utilized in developing optical sensors and bio-imaging tools, such as fluorescent sensors for metal ions. These applications are crucial in environmental monitoring, diagnostic imaging, and studying cellular processes (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).

Safety and Hazards

4-Amino-3-fluorophenol hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It is advised to wear personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood . If swallowed, immediate medical assistance is required .

properties

IUPAC Name

4-amino-3-fluorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNOVSISSBLYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661200
Record name 4-Amino-3-fluorophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18266-53-0
Record name 4-Amino-3-fluorophenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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